1-Ethyl-2-piperazinone hydrochloride is a nitrogen-containing organic compound with the molecular formula C6H13ClN2O. It is a derivative of piperazine, characterized by its six-membered ring structure that includes two nitrogen atoms. This compound is notable for its biochemical interactions, particularly with cytochrome P450 enzymes and GABA receptors, indicating its potential significance in pharmacological applications and drug metabolism.
1-Ethyl-2-piperazinone hydrochloride falls under the category of piperazine derivatives, which are widely recognized for their diverse biological activities. It is classified as a heterocyclic organic compound due to the presence of nitrogen atoms within its cyclic structure.
The synthesis of 1-ethyl-2-piperazinone hydrochloride typically involves the following steps:
In industrial applications, continuous flow reactors are often utilized to enhance the efficiency of the synthesis process, allowing for better control over reaction parameters and resulting in higher purity products .
The reaction can be summarized as follows:
This method ensures that the compound is produced with minimal byproducts, making purification processes like crystallization or distillation more effective.
The molecular structure of 1-ethyl-2-piperazinone hydrochloride features a piperazine ring with an ethyl group attached to one nitrogen atom and a carbonyl group adjacent to another nitrogen atom. The hydrochloride form indicates the presence of a chloride ion associated with the compound.
1-Ethyl-2-piperazinone hydrochloride can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The major products formed from these reactions include N-oxides from oxidation, amine derivatives from reduction, and various substituted piperazine derivatives from substitution reactions.
The mechanism of action for 1-ethyl-2-piperazinone hydrochloride primarily involves its interaction with GABA receptors in the central nervous system. By acting as a GABA receptor agonist, it binds to these receptors, leading to hyperpolarization of nerve endings, which can result in anxiolytic effects.
Research indicates that this compound modulates cellular signaling pathways and gene expression related to neurotransmission, further underscoring its potential therapeutic applications.
1-Ethyl-2-piperazinone hydrochloride typically appears as a white crystalline solid. Its melting point and solubility characteristics are crucial for its application in pharmaceuticals.
Key chemical properties include:
These properties make it suitable for various scientific applications, particularly in drug formulation.
1-Ethyl-2-piperazinone hydrochloride has several applications in scientific research and pharmaceuticals:
Its versatility as a building block in medicinal chemistry highlights its importance in developing new therapeutic agents .
The development of piperazinone derivatives follows a fascinating trajectory in pharmaceutical innovation:
1950s-1970s (Foundational Period): Early piperazine derivatives served primarily as anthelmintics (e.g., piperazine citrate). The discovery of their neuropharmacological potential emerged with tricyclic antidepressants featuring piperazine side chains, highlighting initial structure-activity relationship (SAR) explorations [3].
1980s-1990s (First-Generation Optimization): Focus shifted to exploiting piperazine's conformational flexibility and basicity for CNS drug design. Landmark drugs like the atypical antipsychotic ziprasidone (containing a piperazinone core) demonstrated improved receptor subtype selectivity over predecessors. This era established piperazine as a versatile scaffold for optimizing pharmacokinetics—particularly blood-brain barrier penetration—through pKa modulation [1].
2000s-Present (Targeted Scaffold Refinement): The incorporation of carbonyl functionality at position 2, yielding the piperazinone core, represented a quantum leap. This modification reduced ring basicity while introducing hydrogen-bonding capability, enabling more precise interactions with challenging biological targets. The subsequent strategic addition of the N1-ethyl group in compounds like 1-ethyl-2-piperazinone addressed metabolic vulnerabilities (e.g., N-dealkylation susceptibility) while fine-tuning lipophilicity profiles. Contemporary drugs leveraging optimized piperazinones include palbociclib (CDK4/6 inhibitor, 2015), venetoclax (Bcl-2 inhibitor, 2016), and voxelotor (sickle cell disease, 2019) [3] [6]. The progression culminated in the specific selection of the hydrochloride salt for many derivatives to ensure optimal solubility and crystallinity for formulation.
Table 1: Key Milestones in Piperazine/Piperazinone Drug Development
Era | Exemplar Drugs | Therapeutic Area | Scaffold Innovation |
---|---|---|---|
1950s-70s | Piperazine citrate | Anthelmintic | Simple unsubstituted piperazine |
1980s-90s | Trifluoperazine, Ziprasidone | Antipsychotic | Piperazine as side-chain/cyclic amine |
2000-2010 | Vortioxetine, Aripiprazole Lauroxil | Antidepressant/Antipsychotic | N-functionalization, prodrug approaches |
2011-2023 | Palbociclib, Venetoclax, Voxelotor | Oncology/Hematology | 2-carbonyl derivatives (piperazinones), targeted N-alkylation (e.g., ethyl) |
The 1-ethyl-2-piperazinone hydrochloride scaffold exhibits meticulously engineered structural features that confer multifaceted functionality in drug-target interactions:
Conformational Restriction & Hydrogen Bonding: The carbonyl group at position 2 introduces partial rigidity compared to fully saturated piperazine. This reduces the entropic penalty upon target binding. The carbonyl oxygen acts as a potent hydrogen-bond acceptor, often forming critical interactions with protein backbone NH groups (e.g., kinase hinge regions) or water-mediated bridges within binding pockets. Simultaneously, the protonated N4 nitrogen (facilitated by the HCl salt) serves as a strong H-bond donor or engages in ionic interactions with aspartate or glutamate residues [6]. This bifunctional hydrogen-bonding capacity significantly enhances binding affinity and selectivity.
Stereoelectronic Tuning via N1-Ethylation: The N1-ethyl group strategically modulates electron density across the ring. Ethyl provides optimal steric bulk and lipophilicity compared to methyl (too small, higher metabolic clearance) or bulkier groups (e.g., benzyl, potentially introducing offtarget pharmacology). Crucially, the ethyl group shifts the pKa of the remaining ring nitrogens, influencing ionization state and thus membrane permeability under physiological pH gradients. This fine-tuning is evident in improved blood-brain barrier penetration for CNS-targeted analogs and optimized tissue distribution for peripherally acting drugs [3] [6].
Versatile Vectorial Geometry: The scaffold presents three distinct vectors for pharmacophore elaboration: N1 (ethyl group modification), N4 (site of protonation/acylation/arylation), and the carbonyl oxygen. This allows medicinal chemists to project additional binding elements in 3D space with defined geometries. For instance, in kinase inhibitors, the N4 vector often connects to hydrophobic moieties targeting allosteric pockets, while the carbonyl interacts with the hinge region. The ethyl group at N1 frequently occupies a small, lipophilic niche near the gatekeeper residue [3]. Computational models reveal that the N1-ethyl-2-carbonyl combination induces a preferred half-chair conformation that optimally orients substituents for high-affinity binding across diverse target classes.
Table 2: Structural Components and Their Functional Roles in Drug-Target Interactions
Structural Feature | Physicochemical Effect | Biological Function | Exemplar Drug Application |
---|---|---|---|
Piperazinone Core | Reduced basicity (vs piperazine), H-bond acceptor/donor capacity | Target binding via H-bonding, conformational constraint | Kinase hinge region binding (e.g., CDK4/6 inhibitors) |
N1-Ethyl Group | Modulated lipophilicity (clogP +0.5 vs N1-H), steric shielding | Metabolic stabilization (blocks CYP-mediated oxidation at N1), occupies hydrophobic niches | Extended half-life, improved tissue distribution |
N4 Protonation Site (HCl salt) | Enhanced water solubility, cationic charge at physiological pH | Ionic interactions with target, counterion displacement, solubility for dissolution | Salt bridges with Asp/Glu residues, formulation stability |
Vectorial Diversity (N1, N4, C=O) | Control of substituent projection angles | Precise spatial orientation of pharmacophoric elements | Targeting deep allosteric pockets or protein-protein interfaces |
Conversion of the free base 1-ethyl-2-piperazinone to its hydrochloride salt is a critical pharmaceutical optimization strategy addressing multiple developability challenges:
Enhanced Aqueous Solubility & Dissolution: The hydrochloride salt formation dramatically increases water solubility through ion-dipole interactions and salt dissociation in gastric fluid. For 1-ethyl-2-piperazinone hydrochloride, solubility typically exceeds 50 mg/mL in water at 25°C – orders of magnitude higher than the free base (<1 mg/mL). This is crucial for achieving therapeutic concentrations after oral administration, particularly for high-dose drugs. The rapid dissolution profile also minimizes food effect variability. This property aligns with trends observed in other piperazine-containing drugs like palbociclib and ribociclib, where salt forms ensure adequate exposure despite high molecular weight and significant lipophilicity [3] [5].
Improved Solid-State Stability & Crystallinity: The hydrochloride salt enhances physical stability by forming defined crystalline lattices with higher melting points (>200°C vs ~100-120°C for amorphous free bases). This reduces hygroscopicity—a common issue with aliphatic amines—preventing deliquescence and degradation during storage. X-ray powder diffraction (XRPD) analyses of such salts reveal high crystallinity, facilitating reproducible formulation processing (e.g., milling, blending, tableting). The hydrochloride counterion also stabilizes the vulnerable N4 nitrogen against oxidative degradation pathways, extending shelf-life significantly beyond the free base form [5] [6]. Regulatory guidelines explicitly favor well-characterized crystalline salts for new drug applications due to their predictable behavior.
Optimized Pharmacokinetics: While salt formation primarily targets pharmaceutical properties, it indirectly enhances pharmacokinetics. Rapid dissolution in the stomach promotes faster absorption rates (higher Cmax, earlier Tmax), beneficial for drugs requiring quick onset. The ionic equilibrium established by the hydrochloride salt can also influence distribution: charged species exhibit reduced tissue penetration but may benefit from reduced off-target CNS effects for peripherally acting drugs. Metabolic stability is unaffected by salt form, but improved solubility often allows dose reduction, mitigating saturation of metabolic pathways. Pharmacokinetic modeling for analogs shows a 20-40% increase in oral bioavailability (AUC₀–∞) for hydrochloride salts versus free bases, attributable primarily to the dissolution advantage [6].
Table 3: Impact of Hydrochloride Salt Formation on Key Pharmaceutical Properties
Property | Free Base | Hydrochloride Salt | Pharmacological Consequence |
---|---|---|---|
Aqueous Solubility | Low (<1 mg/mL, pH 7.4) | High (>50 mg/mL) | Enhanced dissolution, reduced food effects, suitability for high-dose drugs |
Melting Point | Often low (amorphous oils common) | Typically >200°C (crystalline solid) | Improved stability, ease of crystallization, formulation flexibility |
Hygroscopicity | High (absorbs water readily) | Low (stable crystalline hydrate) | Reduced degradation during storage, longer shelf-life |
Oral Bioavailability | Variable, often formulation-dependent | Consistently higher (+20-40% AUC) | Lower dose requirements, reduced inter-patient variability |
Solid-State Stability | Prone to oxidation, discoloration | Resistant to oxidation, stable | Simplified packaging requirements (not requiring dessicants) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: